1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
GSK-3 inhibitor VIII is a promising drug candidate for the treatment of various diseases. In
Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of novel purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, was explored for their antiviral activities. These compounds demonstrated moderate activity against rhinoviruses at non-toxic levels, showcasing their potential in antiviral research (S. H. Kim et al., 1978).
Potential in Antidepressant and Anxiolytic Therapy
A series of derivatives showed promising results as potential antidepressant agents in animal models, indicating the chemical's relevance in neuroscience research. One compound in particular displayed significant anxiolytic effects, surpassing those of traditional anxiolytic drugs in preliminary studies (A. Zagórska et al., 2016).
Antagonistic Activities at Adenosine Receptors
Research into 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones unveiled potent and selective antagonists for A(3) adenosine receptors. This discovery could have implications for the development of therapeutics targeting various diseases through adenosine receptor modulation (P. Baraldi et al., 2005).
Properties
IUPAC Name |
4,7,8-trimethyl-2-[(4-methylphenyl)methyl]-6H-purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-10-5-7-13(8-6-10)9-22-16(24)14-15(21(4)18(22)25)20-17-19-11(2)12(3)23(14)17/h5-8H,9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVXPOQPYLUNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C(=C(N4)C)C)N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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